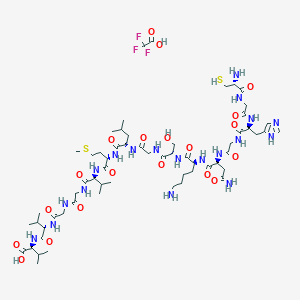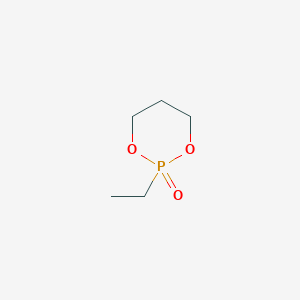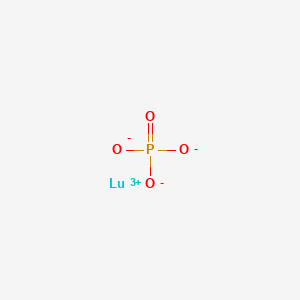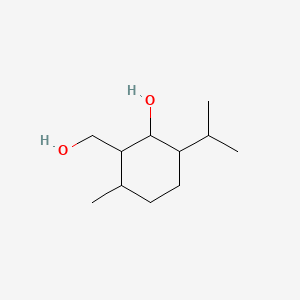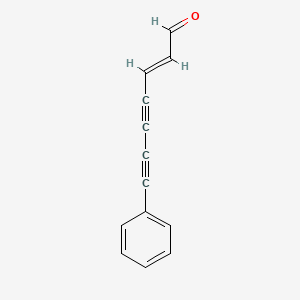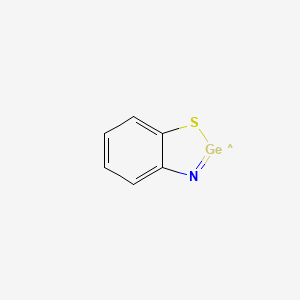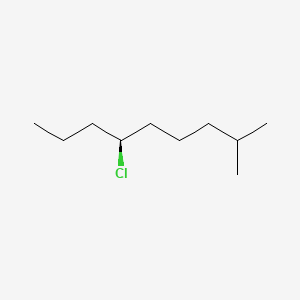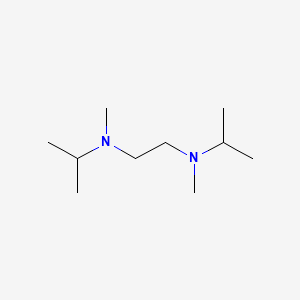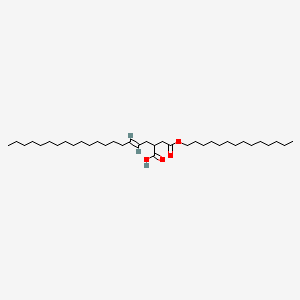
Tetradecyl hydrogen 2-octadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C36H68O4. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl hydrogen 2-octadecenylsuccinate typically involves the esterification of tetradecanol with 2-octadecenylsuccinic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler hydrocarbons .
Applications De Recherche Scientifique
Tetradecyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of tetradecyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetradecyl hydrogen sulfate
- Octadecyl succinate
- Hexadecyl hydrogen succinate
Uniqueness
Tetradecyl hydrogen 2-octadecenylsuccinate is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
93882-73-6 |
|---|---|
Formule moléculaire |
C36H68O4 |
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
(E)-2-(2-oxo-2-tetradecoxyethyl)icos-4-enoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-34(36(38)39)33-35(37)40-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h27,29,34H,3-26,28,30-33H2,1-2H3,(H,38,39)/b29-27+ |
Clé InChI |
SKYLQULFFWHTRS-ORIPQNMZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCCCCCCCCCCCCC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCCCCCCCCCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


